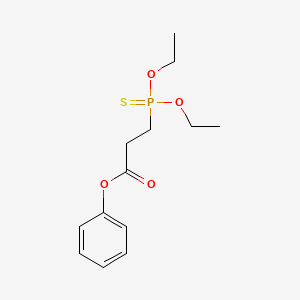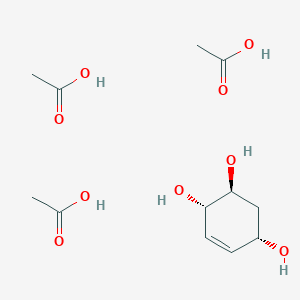
acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a cyclohexene triol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexene triol is a cyclic alcohol with three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol can be achieved through several methods. One common approach involves the reaction of cyclohexene with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The use of a catalyst, such as sulfuric acid or a metal catalyst, can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.
化学反应分析
Types of Reactions
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl groups in the cyclohexene triol can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Cyclohexane-1,2,4-trione or cyclohexane-1,2,4-tricarboxylic acid.
Reduction: Cyclohexane-1,2,4-triol.
Substitution: Cyclohexane derivatives with various functional groups.
科学研究应用
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
Cyclohexane-1,2,4-triol: A similar compound with three hydroxyl groups but without the acetic acid moiety.
Cyclohexane-1,2,4-trione: An oxidized form of cyclohexane-1,2,4-triol.
Cyclohexane-1,2,4-tricarboxylic acid: A carboxylated derivative of cyclohexane-1,2,4-triol.
Uniqueness
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is unique due to the presence of both acetic acid and cyclohexene triol components. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
676543-77-4 |
|---|---|
分子式 |
C12H22O9 |
分子量 |
310.30 g/mol |
IUPAC 名称 |
acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m1.../s1 |
InChI 键 |
NTLMBZCFGLRQRP-UCOVVUBWSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1[C@@H](C=C[C@@H]([C@H]1O)O)O |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
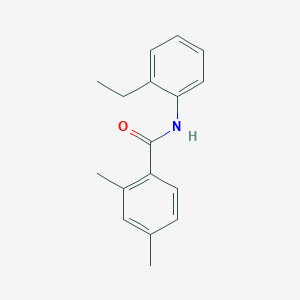

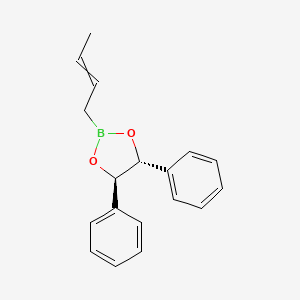

![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
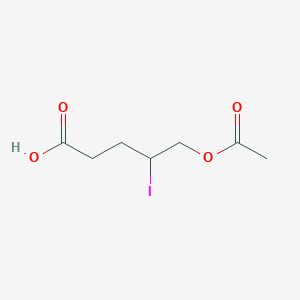
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
